

An In-depth Technical Guide to 4-Chlorophenyl Sulfoxide and Its Derivatives

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Compound of Interest

Compound Name: 4-Chlorophenyl sulfoxide

Cat. No.: B165687

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of compounds commonly referred to as "**4-chlorophenyl sulfoxide**." Due to ambiguity in the common nomenclature, this document addresses the two most probable interpretations: Bis(4-chlorophenyl) sulfoxide and 4-Chlorophenyl methyl sulfoxide.

Compound Identification and Properties

The term "**4-chlorophenyl sulfoxide**" can be ambiguous. It is crucial to distinguish between two distinct chemical entities:

- Bis(4-chlorophenyl) sulfoxide, where two 4-chlorophenyl groups are attached to the sulfoxide moiety.
- 4-Chlorophenyl methyl sulfoxide, which contains one 4-chlorophenyl group and one methyl group attached to the sulfoxide.

The structural and physical properties of these two compounds are summarized in the tables below for clarity and easy comparison.

Bis(4-chlorophenyl) sulfoxide

This compound is also known as 4,4'-dichlorodiphenyl sulfoxide.

Property	Value
Molecular Formula	C ₁₂ H ₈ Cl ₂ OS
Molecular Weight	271.16 g/mol [1]
CAS Number	3085-42-5 [1]
Appearance	Crystalline Powder Solid [1]
Melting Point	142 - 144 °C [1]
IUPAC Name	1-chloro-4-(4-chlorophenyl)sulfinylbenzene [2]

4-Chlorophenyl methyl sulfoxide

This compound is also known as 1-chloro-4-(methylsulfinyl)benzene.

Property	Value
Molecular Formula	C ₇ H ₇ ClOS
Molecular Weight	174.65 g/mol [3] [4] [5]
CAS Number	934-73-6 [3]
Appearance	Colorless oil or white solid [6] [7]
Melting Point	47 - 48 °C [5]
Boiling Point	142 - 144 °C [5]
IUPAC Name	1-chloro-4-(methylsulfinyl)benzene [3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of both compounds are outlined below.

Synthesis and Purification of Bis(4-chlorophenyl) sulfoxide

The synthesis of bis(4-chlorophenyl) sulfone, a closely related compound, can be achieved through the reaction of chlorobenzene with sulfuric acid at elevated temperatures. The sulfoxide can be obtained through the controlled oxidation of the corresponding sulfide or via other synthetic routes. A common method for the preparation of the related sulfone involves the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene.

Experimental Protocol: Synthesis of Bis(4-chlorophenyl) sulfone (as a precursor)

This protocol is adapted from patented industrial processes for the synthesis of the corresponding sulfone, which can be a precursor to the sulfoxide.

- **Reaction Setup:** In a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel, a mixture of chlorobenzene and a condensing agent (e.g., boric acid or trifluoromethanesulfonic acid) is prepared.
- **Addition of Sulfuric Acid:** Concentrated sulfuric acid is added dropwise to the stirred mixture.
- **Heating:** The reaction mixture is heated to a temperature between 200°C and 250°C.
- **Water Removal:** The water formed during the reaction is removed from the reaction mixture, for example, by azeotropic distillation.
- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.
- **Work-up:** Upon completion, the reaction mixture is cooled, and the crude product is isolated. The work-up procedure may involve washing with water and a neutralizing agent to remove any remaining acid.
- **Purification:** The crude bis(4-chlorophenyl) sulfone is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to yield the pure product.

Synthesis and Purification of 4-Chlorophenyl methyl sulfoxide

A common and efficient method for the synthesis of 4-chlorophenyl methyl sulfoxide is the oxidation of the corresponding sulfide, 4-chlorophenyl methyl sulfide.

Experimental Protocol: Oxidation of 4-Chlorophenyl Methyl Sulfide

This protocol is based on established methods for the selective oxidation of sulfides to sulfoxides.[\[8\]](#)

- Reaction Setup: To a solution of 4-chlorophenyl methyl sulfide (1 equivalent) in a suitable solvent such as glacial acetic acid (e.g., 2 mL for 2 mmol of sulfide), add 30% hydrogen peroxide (4 equivalents) slowly at room temperature.[\[8\]](#)
- Reaction Conditions: The reaction mixture is stirred at room temperature.
- Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting sulfide is consumed.
- Work-up: The resulting solution is neutralized with an aqueous solution of sodium hydroxide (e.g., 4 M). The product is then extracted with an organic solvent like dichloromethane.
- Purification: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-chlorophenyl methyl sulfoxide.[\[6\]](#)[\[7\]](#)

Analytical Characterization

Spectroscopic Data for Bis(4-chlorophenyl) sulfoxide

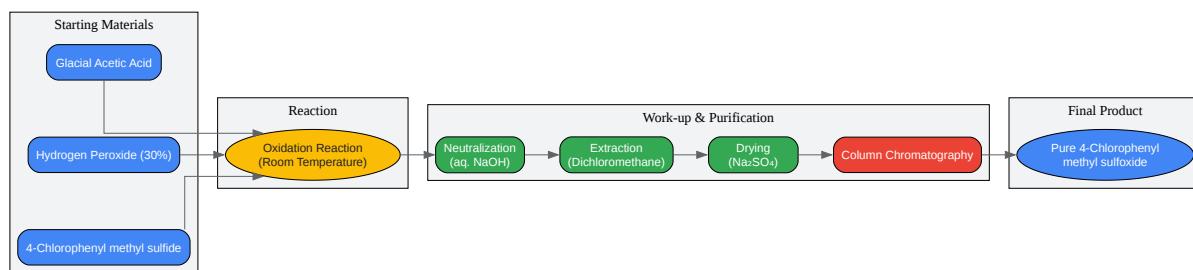
- ^1H NMR: Spectral data can be found in databases such as ChemicalBook, which provides reference spectra for this compound.
- ^{13}C NMR: ChemicalBook also provides reference ^{13}C NMR spectra for this compound.[\[9\]](#)
- Mass Spectrometry: The mass spectrum of bis(4-chlorophenyl) sulfoxide is characterized by a molecular ion peak corresponding to its molecular weight. Data is available on PubChem.[\[2\]](#)

Spectroscopic Data for 4-Chlorophenyl methyl sulfoxide

- ^1H NMR (CDCl_3 , 400 MHz): The spectrum shows characteristic signals for the methyl and aromatic protons. Supporting information from publications provides detailed spectral data. [\[10\]](#)
- ^{13}C NMR (CDCl_3 , 100 MHz): The spectrum displays distinct peaks for the methyl carbon and the aromatic carbons. [\[10\]](#)
- GC-MS: The gas chromatography-mass spectrometry analysis shows a peak corresponding to the retention time of the compound and a mass spectrum with a molecular ion peak at m/z 174. [\[3\]](#)

Visualizations

Experimental Workflow: Synthesis of 4-Chlorophenyl methyl sulfoxide

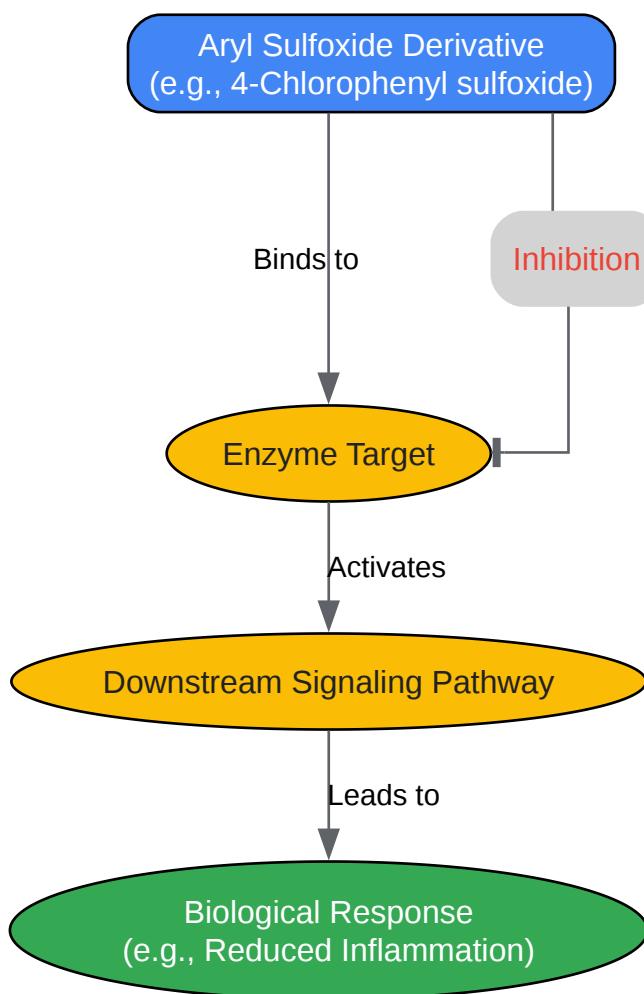


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Caption: Synthesis workflow for 4-Chlorophenyl methyl sulfoxide.

Logical Relationship: General Biological Activity of Aryl Sulfoxides

While no specific signaling pathways have been definitively elucidated for **4-chlorophenyl sulfoxide**, related aryl sulfoxide and sulfone derivatives have been shown to exhibit inhibitory activity against various enzymes. This diagram illustrates a generalized pathway of such interactions.



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Caption: Generalized biological interaction of aryl sulfoxides.

Toxicological Information

Studies on the short-term oral toxicity of bis(4-chlorophenyl) sulfone (BCPS), a related compound, in rats have shown effects on liver and kidney weight at higher doses.[11] Specifically, increases in certain hepatic enzyme activities were observed.[11] For 4-chlorophenyl methyl sulfoxide, toxicological evaluations have also been conducted, with data available in specialized databases. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[3]

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